molecular formula C21H16ClN3OS B11124416 6-chloro-2-(5-ethylthiophen-2-yl)-N-(pyridin-4-yl)quinoline-4-carboxamide

6-chloro-2-(5-ethylthiophen-2-yl)-N-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B11124416
M. Wt: 393.9 g/mol
InChI Key: LNMUKHYDYAHTGM-UHFFFAOYSA-N
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Description

6-chloro-2-(5-ethylthiophen-2-yl)-N-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(5-ethylthiophen-2-yl)-N-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction using a boronic acid derivative of thiophene.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine under amide coupling conditions, often using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the nitro group (if present) to an amine can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur at the quinoline core, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS), nitrating agents like nitric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield sulfoxides or sulfones.

Scientific Research Applications

6-chloro-2-(5-ethylthiophen-2-yl)-N-(pyridin-4-yl)quinoline-4-carboxamide may have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 6-chloro-2-(5-ethylthiophen-2-yl)-N-(pyridin-4-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or activation of specific pathways. The molecular targets might include topoisomerases, kinases, or G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline-4-carboxamide derivatives: Various derivatives with different substituents on the quinoline core.

Uniqueness

6-chloro-2-(5-ethylthiophen-2-yl)-N-(pyridin-4-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C21H16ClN3OS

Molecular Weight

393.9 g/mol

IUPAC Name

6-chloro-2-(5-ethylthiophen-2-yl)-N-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H16ClN3OS/c1-2-15-4-6-20(27-15)19-12-17(16-11-13(22)3-5-18(16)25-19)21(26)24-14-7-9-23-10-8-14/h3-12H,2H2,1H3,(H,23,24,26)

InChI Key

LNMUKHYDYAHTGM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NC4=CC=NC=C4

Origin of Product

United States

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